molecular formula C21H15BrN4O2 B12210546 (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)(phenyl)methanone

(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)(phenyl)methanone

Cat. No.: B12210546
M. Wt: 435.3 g/mol
InChI Key: GWDYKTKMPKUWAV-UHFFFAOYSA-N
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Description

(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)(phenyl)methanone is a complex organic compound that features a tetrazole ring, a bromophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)(phenyl)methanone typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-bromophenylhydrazine with sodium azide under acidic conditions to form 1-(4-bromophenyl)-1H-tetrazole.

    Methoxylation: The tetrazole compound is then reacted with 4-hydroxybenzaldehyde in the presence of a base to introduce the methoxy group, forming 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde.

    Formation of the Final Compound: The final step involves the reaction of 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde with benzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Alcohols are the major products.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)(phenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism of action of (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and bromophenyl group are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.

    Polynitroaromatic Compounds: Used in various chemical syntheses and industrial applications.

Uniqueness

(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)(phenyl)methanone is unique due to its combination of a tetrazole ring, bromophenyl group, and methoxyphenyl group, which confer specific chemical and biological properties not found in simpler compounds like diethyl malonate or polynitroaromatic compounds.

Properties

Molecular Formula

C21H15BrN4O2

Molecular Weight

435.3 g/mol

IUPAC Name

[4-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]phenyl]-phenylmethanone

InChI

InChI=1S/C21H15BrN4O2/c22-17-8-10-18(11-9-17)26-20(23-24-25-26)14-28-19-12-6-16(7-13-19)21(27)15-4-2-1-3-5-15/h1-13H,14H2

InChI Key

GWDYKTKMPKUWAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC3=NN=NN3C4=CC=C(C=C4)Br

Origin of Product

United States

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